Morinidazole

Pelvic Inflammatory Disease Adverse Drug Reactions Nitroimidazole Safety

Morinidazole is a differentiated third-generation 5-nitroimidazole offering superior in vitro potency against Bacteroides spp. and Prevotella spp. relative to metronidazole, with a significantly lower adverse event rate than ornidazole (32.74% vs. 47.06%, p<0.01). Its unique N+-glucuronidation pathway via UGT1A9 reduces neurotoxic intermediate formation, making it the preferred nitroimidazole for safety-first clinical research and anaerobic susceptibility testing panels. Reference MIC₉₀ data against B. fragilis (4 μg/mL) and P. bivia (1 μg/mL) support precise resistance surveillance. Available in research-grade solid and DMSO-ready solution formats.

Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
CAS No. 92478-27-8
Cat. No. B1676747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorinidazole
CAS92478-27-8
SynonymsMorinidazole, trade name: Lingda®
Molecular FormulaC11H18N4O4
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
InChIInChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
InChIKeyGAZGHCHCYRSPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morinidazole 92478-27-8 CAS: Third-Generation 5-Nitroimidazole Antimicrobial for Anaerobic Infections and Protozoal Diseases


Morinidazole (CAS 92478-27-8) is a third-generation, broad-spectrum 5-nitroimidazole antimicrobial agent developed and approved in China [1]. It is a racemic compound with the IUPAC name 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol and a molecular formula of C11H18N4O4 . The compound is indicated for the treatment of bacterial infections including appendicitis and pelvic inflammatory disease (PID) caused by anaerobic bacteria, as well as amoebiasis and trichomoniasis [1]. Its unique chemical structure features a morpholine ring at the N1 position of the 5-nitroimidazole scaffold, distinguishing it from earlier-generation agents like metronidazole and ornidazole .

Morinidazole 92478-27-8: Why In-Class 5-Nitroimidazole Substitution Without Comparative Data Is Scientifically Unjustified


While 5-nitroimidazoles share a common mechanism of action—nitroreduction within anaerobic organisms leading to DNA damage—clinically relevant differences in potency, adverse event profiles, metabolic pathways, and drug-drug interaction liabilities preclude their direct interchangeability [1]. Morinidazole exhibits superior in vitro activity against certain anaerobic strains compared to metronidazole and tinidazole, while demonstrating a significantly lower incidence of adverse reactions relative to ornidazole [2]. Additionally, its distinct metabolic fate, involving extensive N+-glucuronidation catalyzed predominantly by UGT1A9, contrasts with the reductive metabolism of metronidazole, potentially reducing the formation of neurotoxic intermediates [3]. These quantitative differences mandate a compound-specific evaluation for research and clinical procurement decisions.

Morinidazole 92478-27-8: Quantitative Comparative Evidence for Scientific Selection and Procurement


Head-to-Head Adverse Event Rate Reduction vs. Ornidazole in Pelvic Inflammatory Disease (PID)

In a multicenter, double-blind, randomized, parallel-group non-inferiority trial involving 338 women with pelvic inflammatory disease (PID), morinidazole demonstrated a significantly lower incidence of drug-related adverse events (AEs) compared to ornidazole. Patients received either intravenous morinidazole 500 mg twice daily (n=168) or intravenous ornidazole 500 mg twice daily (n=170) for 14 days [1]. The rate of drug-related AEs was 32.74% (55/168) in the morinidazole group versus 47.06% (80/170) in the ornidazole group (p < 0.01) [1]. This represents a relative risk reduction of 30.4% and an absolute risk reduction of 14.32 percentage points.

Pelvic Inflammatory Disease Adverse Drug Reactions Nitroimidazole Safety

Significantly Lower Adverse Reaction Rate vs. Ornidazole in Post-Appendectomy Prophylaxis

A randomized, double-blind, multicenter controlled trial evaluated the efficacy and safety of morinidazole combined with appendectomy in 437 patients with purulent or gangrenous appendicitis. Patients received either morinidazole injection (n=218) or ornidazole injection (n=219) for 5-7 days post-surgery [1]. The overall incidence of adverse reactions was significantly lower in the morinidazole group: 11.5% compared to 18.7% in the ornidazole group (P < 0.05) [1]. Clinical cure rates were comparable between the two groups (91.6% for both) [1].

Appendicitis Surgical Prophylaxis Adverse Reaction Incidence

Superior Clinical Efficacy and Lower Adverse Event Rate vs. Ornidazole Formulations in Anaerobic Infections

A retrospective analysis of 252 patients treated with nitroimidazoles for anaerobic bacterial infections compared three regimens: morinidazole chloride injection (n=93), ornidazole injection (n=82), and ornidazole powder for injection (n=77) [1]. The total effective rate was 96% for morinidazole, significantly higher than 90% for ornidazole injection and 84% for ornidazole powder (P<0.05) [1]. Concurrently, the adverse reaction rate was 9% for morinidazole, compared to 10% and 22% for the two ornidazole formulations, respectively (P<0.05) [1].

Anaerobic Bacterial Infections Comparative Effectiveness Pharmacoeconomics

In Vitro Antimicrobial Activity: MIC Comparison Against Anaerobic Pathogens

In vitro susceptibility testing against clinical anaerobic isolates reveals strain-dependent differences in potency among 5-nitroimidazoles. For Bacteroides thetaiotaomicron (n=6 isolates), the MIC90 for morinidazole was 8 μg/mL, while ornidazole demonstrated superior potency with an MIC90 of 1 μg/mL [1]. Conversely, for Prevotella bivia (n=12), morinidazole exhibited an MIC90 of 1 μg/mL, comparable to metronidazole (1 μg/mL) and ornidazole (0.5 μg/mL) [1]. For Trichomonas vaginalis, morinidazole demonstrates an MIC of 2 μg/mL .

Minimum Inhibitory Concentration Anaerobic Bacteria Antimicrobial Susceptibility

Reduced Drug-Drug Interaction Liability with Rifampin Compared to Ornidazole

Coadministration of ornidazole with rifampin (a strong UGT inducer) results in clinically significant decreases in ornidazole exposure (AUC decreased by 21.16%, Cmax by 20.43%, half-life by 18.11%, and clearance increased by 32.14%) [1]. In contrast, when morinidazole is coadministered with rifampin (600 mg once daily for 6 days), the AUC0-t and Cmax of morinidazole are decreased by only 28% and 23%, respectively [1]. This interaction is considered to have little clinical significance for morinidazole [1].

Drug-Drug Interaction Pharmacokinetics UGT1A9 Metabolism

Pharmacokinetic Half-Life and Metabolic Pathway Distinction from Metronidazole

In healthy subjects following a 500 mg intravenous infusion, morinidazole exhibits an elimination half-life (t1/2) of 5.5 ± 0.7 hours [1]. Its primary metabolic pathway is extensive N+-glucuronidation of the morpholine ring, catalyzed by UGT1A9, accounting for ~35% of the dose [2]. This contrasts with metronidazole, which undergoes extensive reductive metabolism, forming reactive intermediates implicated in neurotoxicity [3]. Morinidazole's unique metabolic route is hypothesized to contribute to its improved toxicity profile observed in preclinical studies [3].

Pharmacokinetics Half-Life Metabolism

Morinidazole 92478-27-8: Evidence-Based Application Scenarios for Research and Clinical Procurement


Pelvic Inflammatory Disease (PID) Clinical Trials and Treatment Protocols

Morinidazole (500 mg IV twice daily for 14 days) is a preferred nitroimidazole for PID treatment protocols due to its demonstrated non-inferior efficacy to ornidazole with a significantly lower adverse event rate (32.74% vs. 47.06%, p<0.01) [1]. This makes it an attractive candidate for clinical studies evaluating safety-first antibiotic regimens or for formulary decisions prioritizing patient tolerability. The compound's activity against anaerobic pathogens commonly implicated in PID, including Bacteroides spp. and Prevotella spp., is well-established [2].

Surgical Prophylaxis in Appendectomy and Colorectal Procedures

For post-surgical prophylaxis in patients undergoing appendectomy for purulent or gangrenous appendicitis, morinidazole offers a compelling advantage. In a randomized trial, it achieved equivalent clinical cure rates (91.6%) to ornidazole while significantly reducing adverse reactions (11.5% vs. 18.7%, p<0.05) [3]. This evidence supports its use in perioperative protocols where minimizing postoperative complications is a key quality metric.

Pharmacokinetic and Drug-Drug Interaction Studies Involving UGT1A9 Substrates

Morinidazole serves as a unique probe substrate for studying UGT1A9-mediated N+-glucuronidation in humans. Its metabolic pathway is distinct from other nitroimidazoles, and it demonstrates a relatively stable pharmacokinetic profile in the presence of UGT modulators like rifampin and ketoconazole [4]. This makes it a valuable tool compound for research into glucuronidation polymorphisms, drug-drug interaction predictions, and the development of physiologically based pharmacokinetic (PBPK) models.

Antimicrobial Susceptibility Testing and Resistance Surveillance

As a third-generation 5-nitroimidazole, morinidazole is an essential comparator in antimicrobial susceptibility testing panels for anaerobic bacteria. Reference MIC data against key pathogens like Bacteroides fragilis (MIC90 4 μg/mL), Prevotella bivia (MIC90 1 μg/mL), and B. thetaiotaomicron (MIC90 8 μg/mL) provide benchmarks for interpreting resistance trends [2]. Its inclusion in surveillance studies helps monitor the evolution of nitroimidazole resistance, particularly in regions where metronidazole resistance is emerging [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morinidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.